2-ethoxy-N-(1-phenylethyl)-1-naphthamide
Description
2-ethoxy-N-(1-phenylethyl)-1-naphthamide is a synthetic organic compound featuring a naphthalene core substituted with an ethoxy group at the 2-position and an amide linkage to a 1-phenylethyl moiety. Key structural elements include:
- Naphthamide backbone: A naphthalene ring system conjugated with an amide group, enabling π-π stacking and hydrogen-bonding interactions.
- Ethoxy substituent: An electron-donating group at the 2-position, influencing solubility and steric effects.
Properties
Molecular Formula |
C21H21NO2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-ethoxy-N-(1-phenylethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H21NO2/c1-3-24-19-14-13-17-11-7-8-12-18(17)20(19)21(23)22-15(2)16-9-5-4-6-10-16/h4-15H,3H2,1-2H3,(H,22,23) |
InChI Key |
MQSKCJABAFUVNR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC(C)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Naphthamide Derivatives
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methoxy) enhance solubility and may improve bioavailability, whereas electron-withdrawing groups (e.g., fluoro) increase stability and binding affinity to hydrophobic targets .
- Steric Hindrance : Bulky substituents like 1-phenylethyl may reduce binding efficiency in sterically constrained environments compared to smaller groups (e.g., methylphenyl) .
Comparison with Functional Analogs
Key Observations :
- Antimicrobial Potential: The 1-phenylethyl group is recurrent in compounds with antifungal and antibacterial activity, suggesting that this compound may share similar mechanisms, such as membrane disruption or enzyme inhibition .
- Structure-Activity Relationship (SAR) : Ethoxy and phenylethyl groups synergize to balance lipophilicity and solubility, critical for cellular uptake and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
